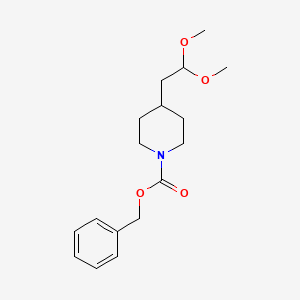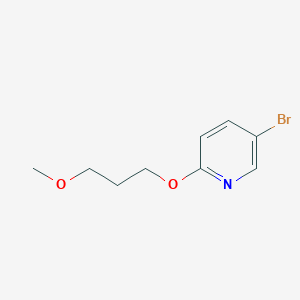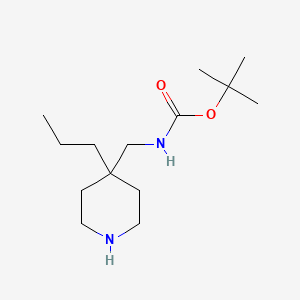
1-n-Cbz-butane-1,3-diamine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-n-Cbz-butane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2 and a molecular weight of 258.75 . This compound is a derivative of butane-1,3-diamine, where one of the amine groups is protected by a carbobenzyloxy (Cbz) group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-n-Cbz-butane-1,3-diamine hydrochloride typically involves the protection of butane-1,3-diamine with a Cbz group. The process can be summarized as follows:
Protection of the Amine Group: Butane-1,3-diamine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine to form 1-n-Cbz-butane-1,3-diamine.
Formation of Hydrochloride Salt: The protected amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in 1-n-Cbz-butane-1,3-diamine hydrochloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-n-Cbz-butane-1,3-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding butane-1,3-diamine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-n-Cbz-butane-1,3-diamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is employed in the synthesis of drug candidates and as a protective group in peptide synthesis.
Mecanismo De Acción
The mechanism of action of 1-n-Cbz-butane-1,3-diamine hydrochloride depends on its specific application. In organic synthesis, the Cbz group protects the amine functionality, preventing unwanted reactions. In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function. The molecular targets and pathways involved vary based on the specific context in which the compound is used .
Comparación Con Compuestos Similares
1-n-Cbz-butane-1,3-diamine hydrochloride can be compared with other similar compounds such as:
1-n-Cbz-butane-1,2-diamine hydrochloride: This compound has a similar structure but with the amine groups positioned at the 1 and 2 positions of the butane chain.
2-n-Cbz-butane-1,2-diamine hydrochloride: Another similar compound with the Cbz group protecting the amine at the 2 position.
The uniqueness of 1-n-Cbz-butane-1,3-diamine hydrochloride lies in its specific positioning of the amine groups and the Cbz protection, which can influence its reactivity and applications in synthesis and research .
Propiedades
IUPAC Name |
benzyl N-(3-aminobutyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSPLVWNFAKVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
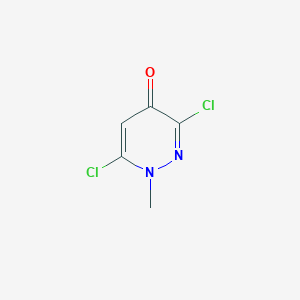


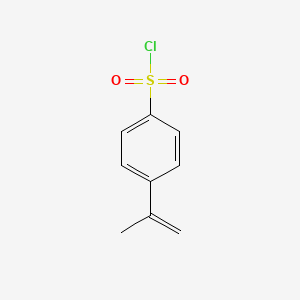
![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)

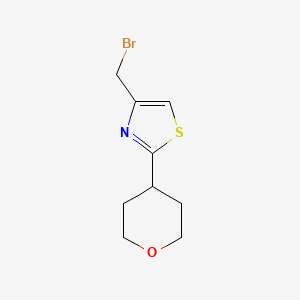
![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)

